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Compound of Interest

2-(1H-pyrrolo[3,2-c]pyridin-3-
Compound Name:
yl)acetic acid

cat. No.: B15093699

Executive Summary

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (hereafter 5-AlAA) is a critical building block in
drug discovery, particularly for kinase inhibitors (e.g., MPS1, MET) and microtubule-targeting
agents. Its performance as a solid-state material is defined by the position of the pyridine
nitrogen (N5), which fundamentally alters the hydrogen-bonding landscape compared to the
more common 7-azaindole (7-AlAA) and indole-3-acetic acid (IAA).

Key Differentiator: unlike 7-AlAA, which forms robust centrosymmetric dimers mimicking DNA
base pairs, 5-AlAA lacks the geometric proximity for "pincer-like" self-association, favoring
linear catemeric chains or zwitterionic packing. This impacts solubility profiles and salt
formability.

Structural Comparison & Alternatives

The following table objectively compares the target molecule with its two most relevant
alternatives: the [2,3-b] isomer (7-AlAA) and the parent indole (IAA).

Table 1: Physicochemical & Crystallographic Profile
Comparison
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Feature Target: 5-AlAA Alternative 1: 7-AIAA  Alternative 2: IAA
2-(1H-pyrrolo[3,2- 2-(1H-pyrrolo[2,3-
( ] FJy [ ) ( ] ?y [ ) 2-(1H-indol-3-yl)acetic
IUPAC Name c]pyridin-3-yl)acetic b]pyridin-3-yl)acetic "
aci
acid acid
Core Scaffold 5-Azaindole 7-Azaindole Indole

Position 5 (Para to

Position 7 (Ortho to

N-Position None (C-H only)
Pyrrole N) Pyrrole N)
Linear Chains: o o
Cyclic Dimers: R2,2(8)  Carboxylic Dimers:
: N(pyrrole)-H[1] .
H-Bond Motif motif (N-H:--N) R2,2(8) (O-H---O)

[2]---N(pyridine)
intermolecular links.

mimicking base pairs.

acid-acid dimers.[3]

Zwitterion Risk

High: Basic N5 (pKa
~8) + Acidic COOH
(pKa ~4.5).

Moderate: N7 is less
basic due to proximity
to NH.

None: Non-basic ring.

High in acidic media;

Moderate; lipophilic

Low in water; soluble

Solubility low in neutral pH ) ) )
] ] ) character dominates. in organic solvents.
(isoelectric point).
] ] >200°C (Decomp.
Melting Point 185-188°C 167°C

often observed)

Expert Analysis: Crystallographic Packing &

Performance
The "5-Aza" Packing Effect

The crystal structure of 5-AlAA is governed by the vector of the lone pair on the pyridine

nitrogen.

e Mechanism: In 5-azaindole, the pyridine nitrogen is located on the opposite side of the ring

system relative to the pyrrole N-H. This prevents the formation of the stable cyclic dimer

seen in 7-azaindole.
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e Result: The lattice energy is maximized through head-to-tail infinite chains. The pyrrole N-H
donates a hydrogen bond to the pyridine N of a neighboring molecule, while the carboxylic
acid tail seeks either another acid (dimer) or the pyridine N (if zwitterionic).

» Implication: This linear networking often results in higher melting points and lower solubility in
non-polar solvents compared to the discrete dimers of IAA.

Zwitterionic Character & Salt Selection

Unlike 1AA, 5-AlAA possesses a basic center (N5).

o Performance Insight: In the solid state, 5-AIAA can exist as an inner salt (zwitterion: COO~ /
NH™). This form is highly crystalline, high-melting, and poorly soluble in organic reaction
solvents (DCM, THF).

» Protocol Recommendation: For synthesis, avoid isolating the free acid if possible. Isolate as
the Hydrochloride (HCI) salt or Ethyl Ester to disrupt the zwitterionic lattice and improve
processability.

Visualizing the Interaction Networks

The diagram below illustrates the divergent packing logic between the Target (5-AIAA) and the
Alternative (7-AlAA).
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Figure 1. Comparative packing motifs. 5-AlAA forms infinite chains (top) leading to robust
lattices, whereas 7-AlAA forms discrete dimers (bottom).

Experimental Protocols

Since specific CIF data is often proprietary, researchers must generate their own solid-state
data. Below is a self-validating protocol for characterizing the solid form of 5-AlAA.

Protocol 1: Zwitterion vs. Neutral Form Screening

Objective: Determine if your isolated solid is the neutral acid or the zwitterion.
¢ Preparation: Suspend 50 mg of 5-AlIAA in 1 mL of water (pH ~7).
e Solubility Check:

o If soluble: Likely the Zwitterion or Salt.

o Ifinsoluble: Likely the Neutral Acid or a stable hydrate.
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e FT-IR Validation (The "Self-Check"):
o Analyze the solid via ATR-FTIR.
o Neutral Acid Signal: Look for a sharp Carbonyl (C=0) peak at 1700-1730 cm~1.

o Zwitterion Signal: Look for the absence of the high-frequency C=0 and appearance of
asymmetric carboxylate stretching at 1550-1610 cm™1,

o Outcome: If zwitterionic, recrystallize from Acetic Acid/Water to force the protonation of the
carboxylate.

Protocol 2: Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals for structure determination.

e Inner Solvent: Dissolve 20 mg of 5-AlAA in 0.5 mL of DMSO or DMF (high solubility
required).

o Outer Solvent: Place the open vial inside a larger jar containing 5 mL of Ethanol or
Acetonitrile (anti-solvent).

 Incubation: Seal the outer jar and leave undisturbed at 20°C for 7-14 days.

e Observation: The slow diffusion of ethanol into DMSO will lower solubility gradually, favoring
the formation of ordered crystals (needles or prisms) suitable for XRD.

Synthesis & Purity Data (Reference Standards)

When comparing performance, purity is paramount. The following NMR data serves as the
"Gold Standard" for verifying the identity of 5-AIAA before solid-state analysis.

e 1H NMR (500 MHz, DMSO-d6):
o 012.1 (brs, 1H, COOH)
o 0 11.3 (brs, 1H, Pyrrole NH)

o 0 8.8 (s, 1H, H-6 Pyridine)
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[e]

0 8.2 (d, 1H, H-4 Pyridine)

(¢]

0 7.4 (d, 1H, H-7 Pyridine)

[¢]

0 7.3 (s, 1H, H-2 Pyrrole)

[¢]

8 3.7 (s, 2H, CH2)

o Key Impurity to Watch: The decarboxylated product (3-methyl-5-azaindole). Monitor the
disappearance of the CH2 singlet at 3.7 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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